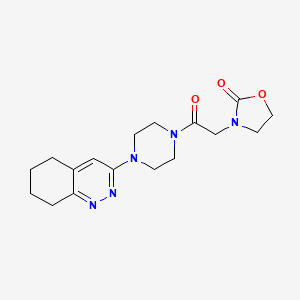
3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazolidinone derivatives involves complex chemical processes, aiming to achieve compounds with specific antibacterial and antifungal activities. For instance, a series of piperazinyl oxazolidinones were synthesized and evaluated for their antibacterial properties, demonstrating significant activities against a range of Gram-positive pathogens (Tucker et al., 1998). Similarly, novel oxazolidinones with specific substitutions on the piperazine ring have shown comparable antibacterial activity to established drugs like linezolid (Srivastava et al., 2007).
Molecular Structure Analysis
The oxazolidinone core structure is critical for the biological activity of these compounds. The introduction of heterocyclic rings such as piperazine significantly impacts the compound's antibacterial efficacy. The spatial arrangement and electronic properties of substituents on the oxazolidinone ring influence the molecule's interaction with bacterial proteins, affecting its antibacterial activity (Zappia et al., 2007).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions that modify their structure and, consequently, their biological activity. For example, the Mannich reaction has been used to introduce different substituents into the oxazolidinone ring, affecting the compound's physicochemical and biological properties (Mavrova et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Oxazolidinones, including compounds structurally related to the query compound, have been identified as novel synthetic antibacterial agents active against a wide range of gram-positive organisms. This includes methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. The synthesis and evaluation of various piperazinyl oxazolidinones have discovered compounds with significant MIC values (≤ 2 microg/mL) against selected gram-positive pathogens, showcasing their potential as potent antibacterial agents (Tucker et al., 1998).
Mode of Action and Resistance
Oxazolidinones inhibit protein synthesis by binding to the P site at the ribosomal 50S subunit, a mechanism distinct from other protein synthesis inhibitors. This unique action helps overcome resistance mechanisms present in gram-positive bacteria. Although rare cases of resistance development associated with 23S rRNA alterations during treatment have been reported, oxazolidinones like linezolid have established a clinical role in treating gram-positive infections (Bozdoğan & Appelbaum, 2004).
Novel Chemical Modifications
Research into the structure-activity relationships of oxazolidinones has led to the identification of novel modifications, enhancing their antibacterial activity and pharmacokinetic profiles. The discovery of linezolid, the first oxazolidinone antibacterial agent, exemplifies the successful modification of the oxazolidinone nucleus to create highly effective treatments for gram-positive infections (Ford et al., 2001).
Wirkmechanismus
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
The compound also contains a tetrahydrocinnolin moiety, which is a type of heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry. Several heterocyclic compounds exhibit good biological activity .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c23-16(12-22-9-10-25-17(22)24)21-7-5-20(6-8-21)15-11-13-3-1-2-4-14(13)18-19-15/h11H,1-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSLFHAPKULSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


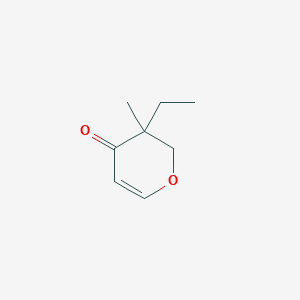
![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)
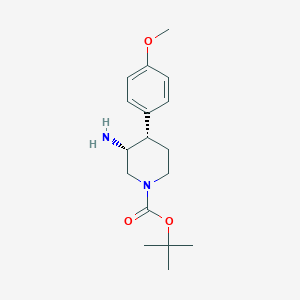

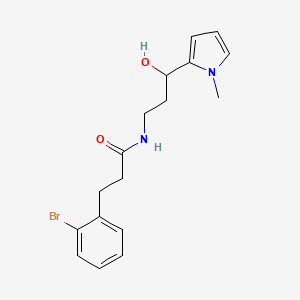
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)
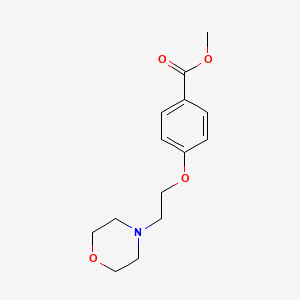
![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
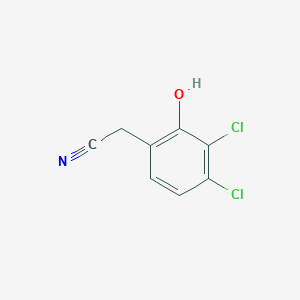
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
